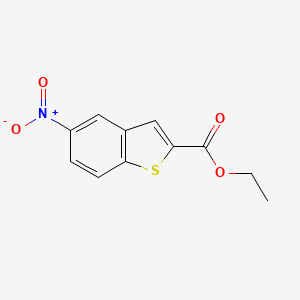

Ethyl 5-nitro-1-benzothiophene-2-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 5-nitro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c1-2-16-11(13)10-6-7-5-8(12(14)15)3-4-9(7)17-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGBQJHVCMFVID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353249 | |

| Record name | ethyl 5-nitro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25785-09-5 | |

| Record name | ethyl 5-nitro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 5-nitro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiophene Scaffold

The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore for interacting with a variety of biological targets. Derivatives of this core are found in numerous approved drugs, including the selective estrogen receptor modulator raloxifene, the antipsychotic sertindole, and the antidepressant duloxetine. The introduction of a nitro group and an ethyl carboxylate ester functionalizes the benzothiophene core, providing valuable handles for further chemical modifications and modulating the electronic properties of the molecule. Ethyl 5-nitro-1-benzothiophene-2-carboxylate, in particular, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory and anticancer agents[1]. This guide provides an in-depth, field-proven pathway for the synthesis of this important compound, focusing on the causality behind experimental choices and ensuring a robust, reproducible methodology.

The Strategic Synthesis Pathway: A Two-Step Approach

The most efficient and reliable synthesis of this compound is achieved through a two-step process. The first step involves the construction of the benzothiophene ring system to form the precursor, ethyl 1-benzothiophene-2-carboxylate. The second, crucial step is the regioselective nitration of this precursor at the 5-position of the benzene ring.

Figure 1: Overall two-step synthesis pathway for this compound.

Part 1: Synthesis of Ethyl 1-benzothiophene-2-carboxylate

The construction of the benzothiophene core is achieved via a one-pot reaction involving a nucleophilic aromatic substitution followed by an intramolecular condensation/cyclization. This approach is highly efficient and utilizes readily available starting materials.

Causality Behind Experimental Choices:

-

Starting Materials: 2-Chlorobenzaldehyde is selected as the aromatic precursor due to the moderate reactivity of the chloro-substituent towards nucleophilic aromatic substitution. The ortho-positioning of the aldehyde and the chloro group is essential for the subsequent intramolecular cyclization. Ethyl thioglycolate serves as the sulfur source and provides the atoms necessary to form the thiophene ring, including the carboxylate group at the 2-position.

-

Base and Solvent: Potassium carbonate (K₂CO₃) is a sufficiently strong base to deprotonate the thiol of ethyl thioglycolate, forming the thiolate nucleophile. It is preferred over stronger bases like sodium hydride to avoid unwanted side reactions. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation and promotes the nucleophilic aromatic substitution.

-

Temperature: A moderate temperature of 60°C provides the necessary activation energy for the nucleophilic aromatic substitution without causing decomposition of the starting materials or products.

Experimental Protocol:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add anhydrous dimethylformamide (DMF, 10 mL).

-

Addition of Reagents: Add 2-chlorobenzaldehyde (5.20 mmol, 1 eq.) and ethyl thioglycolate (6.20 mmol, 1.2 eq.) to the DMF.

-

Base Addition: While stirring, add anhydrous potassium carbonate (K₂CO₃, 5.70 mmol, 1.1 eq.) to the mixture.

-

Reaction: Heat the reaction mixture to 60°C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 1-benzothiophene-2-carboxylate.

| Parameter | Value |

| Typical Yield | 70-85% |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₁H₁₀O₂S |

| Molecular Weight | 206.26 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (s, 1H), 7.85-7.75 (m, 2H), 7.40-7.30 (m, 2H), 4.40 (q, J=7.1 Hz, 2H), 1.40 (t, J=7.1 Hz, 3H) |

Table 1: Key data for Ethyl 1-benzothiophene-2-carboxylate.

Part 2: Regioselective Nitration of Ethyl 1-benzothiophene-2-carboxylate

The introduction of the nitro group at the 5-position is accomplished through an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is critical and is controlled by the reaction conditions.

Causality Behind Experimental Choices:

-

Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the classic and most effective nitrating agent. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction[1][2].

-

Regioselectivity: The electron-withdrawing nature of the ethyl carboxylate group at the 2-position deactivates the thiophene ring towards electrophilic attack. Consequently, nitration occurs on the more electron-rich benzene ring. The directing effect of the sulfur atom and the deactivating effect of the ester group, combined with kinetic control at low temperatures, favor substitution at the 5- and 7-positions. In many cases, the 5-nitro isomer is the major product. Studies on the nitration of similar 3-substituted benzothiophenes have shown that low-temperature conditions (kinetic control) favor the formation of the 5- and 6-nitro isomers[3][4].

-

Temperature Control: Maintaining a low temperature (0°C) is crucial for controlling the regioselectivity and preventing the formation of dinitrated and other side products. The reaction is highly exothermic, and careful, slow addition of the substrate to the nitrating mixture is essential.

Experimental Protocol:

-

Preparation of Nitrating Mixture: In a round-bottom flask cooled in an ice-salt bath, carefully add concentrated sulfuric acid (5 mL). While maintaining the temperature at 0°C, slowly add concentrated nitric acid (1.5 mL) dropwise with constant stirring.

-

Substrate Addition: Dissolve ethyl 1-benzothiophene-2-carboxylate (1.0 g, 4.85 mmol) in a minimal amount of concentrated sulfuric acid (2 mL) and cool the solution to 0°C.

-

Reaction: Add the solution of the benzothiophene ester dropwise to the cold nitrating mixture over 30 minutes, ensuring the temperature does not rise above 5°C.

-

Stirring: Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (50 g) with stirring.

-

Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Drying: Dry the solid product under vacuum.

-

Purification: Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure this compound.

| Parameter | Value |

| Typical Yield | 60-75% |

| Appearance | Yellow crystalline solid |

| Molecular Formula | C₁₁H₉NO₄S |

| Molecular Weight | 251.26 g/mol |

| Melting Point | 164-165 °C |

Table 2: Key data for this compound.

Mechanistic Insights

Figure 2: Simplified mechanistic pathways for the two-step synthesis.

The synthesis of the benzothiophene core is a classic example of a tandem reaction sequence. The initial deprotonation of ethyl thioglycolate generates a potent nucleophile that attacks the electron-deficient aromatic ring of 2-chlorobenzaldehyde via a nucleophilic aromatic substitution (SNAAr) mechanism. The resulting intermediate then undergoes an intramolecular aldol-type condensation, where the enolizable proton alpha to the ester is removed, and the resulting carbanion attacks the aldehyde carbonyl. Subsequent dehydration of the resulting alcohol leads to the formation of the stable, aromatic benzothiophene ring system.

The nitration step is a well-established electrophilic aromatic substitution. The in situ generated nitronium ion is a powerful electrophile that attacks the π-system of the benzene ring. The attack at the 5-position leads to the formation of a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate). The loss of a proton from this intermediate restores the aromaticity of the benzene ring and yields the final 5-nitro product.

Conclusion

This guide outlines a robust and reproducible two-step synthesis of this compound. By understanding the underlying chemical principles and the rationale for the chosen reaction conditions, researchers can confidently and efficiently prepare this valuable intermediate for applications in drug discovery and materials science. The provided protocols are based on established literature and offer a solid foundation for laboratory synthesis.

References

"Ethyl 5-nitro-1-benzothiophene-2-carboxylate" physical properties

An In-Depth Technical Guide to the Physical Properties of Ethyl 5-nitro-1-benzothiophene-2-carboxylate

Introduction

This compound is a heterocyclic compound featuring a benzothiophene core, a functionality of significant interest in medicinal chemistry and materials science. The strategic placement of a nitro group at the 5-position and an ethyl ester at the 2-position makes this molecule a versatile intermediate for further chemical modification. The benzothiophene scaffold is a key structural motif in a variety of pharmacologically active agents, and nitroaromatic compounds are pivotal precursors in the synthesis of amines, which are ubiquitous in drug development. This guide provides a comprehensive overview of the known physical properties, synthetic considerations, and handling of this compound, tailored for researchers and professionals in drug development.

Chemical Identity and Structure

Understanding the fundamental structure of a molecule is the first step in predicting its behavior and potential applications. The key identifiers for this compound are cataloged below.

-

IUPAC Name: this compound

-

Synonyms: 5-Nitro-benzo[b]thiophene-2-carboxylic acid ethyl ester[1], Ethyl 5-nitrobenzo[b]thiophene-2-carboxylate[1]

-

CAS Number: 25785-09-5[2]

-

Molecular Formula: C₁₁H₉NO₄S

-

Molecular Weight: 251.26 g/mol [3]

The structure is characterized by a bicyclic benzothiophene system, where a benzene ring is fused to a thiophene ring. The electron-withdrawing nitro group (NO₂) at the C5 position and the ethyl carboxylate group (-COOCH₂CH₃) at the C2 position are the primary determinants of the molecule's reactivity and physical characteristics.

Caption: Key structural components of the title compound.

Tabulated Physical Properties

For rapid assessment, the primary physical properties of this compound are summarized in the table below. This data is crucial for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.

| Property | Value | Source |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 164-165 °C | [1] |

| Boiling Point | Data not available; predicted to be high | N/A |

| Molecular Formula | C₁₁H₉NO₄S | N/A |

| Molecular Weight | 251.26 g/mol | [3] |

| Storage | Store at room temperature | [1] |

Detailed Physicochemical Characteristics

Melting Point and Appearance

The compound is a white to light yellow solid at ambient conditions, with a sharp melting point range of 164-165°C[1]. This relatively high melting point is indicative of a stable crystalline lattice structure, likely influenced by intermolecular interactions involving the polar nitro and ester groups. The defined melting point suggests a high degree of purity, which is critical for subsequent synthetic applications and biological assays.

Solubility Profile (Predicted)

While explicit experimental solubility data is not widely published, a qualitative assessment can be made based on the molecular structure.

-

Polar Aprotic Solvents: Expected to be soluble in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can solvate the polar nitro and ester functionalities.

-

Chlorinated Solvents: Good solubility is predicted in dichloromethane and chloroform.

-

Ethers and Esters: Moderate solubility is expected in solvents like ethyl acetate and tetrahydrofuran (THF).

-

Alcohols: Likely to have limited to moderate solubility in methanol and ethanol.

-

Water: Poor solubility is expected due to the predominantly nonpolar aromatic core.

This predicted solubility profile is vital for selecting appropriate solvent systems for reaction, extraction, and chromatographic purification.

Spectral Properties

Spectroscopic analysis is essential for structural confirmation. While a dedicated spectrum for this specific ester is not publicly available, we can infer its key features based on the known spectra of its parent carboxylic acid and the presence of the ethyl group[4].

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene core, with chemical shifts influenced by the electron-withdrawing nitro group. Critically, the ethyl ester group will present a characteristic quartet (for the -CH₂- group) around 4.4 ppm and a triplet (for the -CH₃ group) around 1.4 ppm.

-

IR Spectroscopy: The infrared spectrum should display strong absorption bands corresponding to the key functional groups:

-

~1720 cm⁻¹: C=O stretching of the ester.

-

~1520 and ~1340 cm⁻¹: Asymmetric and symmetric NO₂ stretching of the nitro group.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 251.26 g/mol .

Synthesis and Handling

Synthetic Approach: Esterification

The most direct and common laboratory synthesis for this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 5-nitro-1-benzothiophene-2-carboxylic acid. This reaction involves heating the carboxylic acid in ethanol with a catalytic amount of a strong acid, such as sulfuric acid. The equilibrium is driven towards the product ester by using an excess of ethanol.

Caption: Illustrative workflow for synthesis via Fischer Esterification.

Illustrative Experimental Protocol: Fischer Esterification

This protocol is a self-validating system designed for clarity and reproducibility. The causality behind each step is explained to ensure a deep understanding of the process.

-

Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser, add 5-nitro-1-benzothiophene-2-carboxylic acid (1.0 eq).

-

Rationale: The reflux condenser is essential to prevent the loss of the volatile ethanol solvent upon heating.

-

-

Addition of Reagents:

-

Add absolute ethanol (20-30 eq), serving as both reactant and solvent.

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.

-

Rationale: Ethanol is used in large excess to shift the reaction equilibrium towards the ester product, maximizing the yield. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

-

Reaction Execution:

-

Heat the mixture to reflux (approximately 78°C) using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the reaction. TLC allows for the visualization of the consumption of the starting material and the formation of the less polar ester product.

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled mixture into a beaker containing ice-cold water. The crude product should precipitate as a solid.

-

Rationale: The ester is poorly soluble in water, causing it to precipitate out while the excess ethanol, sulfuric acid, and any unreacted carboxylic acid (as its salt after neutralization) remain in the aqueous phase.

-

Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

-

Rationale: Neutralization quenches the acid catalyst and converts any remaining carboxylic acid into its water-soluble sodium salt.

-

-

Purification:

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product.

-

Rationale: Recrystallization is a purification technique that removes impurities based on differences in solubility, resulting in a highly pure crystalline product, which can be verified by its sharp melting point.

-

References

- 1. 25785-09-5 CAS MSDS (5-NITRO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 5-NITRO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER | 25785-09-5 [chemicalbook.com]

- 3. 3-Ethyl-5-nitro-1-benzothiophene-2-carboxylic acid | C11H9NO4S | CID 160417775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Nitro-1-benzothiophene-2-carboxylic acid | C9H5NO4S | CID 238939 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Ethyl 5-nitro-1-benzothiophene-2-carboxylate" CAS number 25785-09-5

An In-Depth Technical Guide to Ethyl 5-nitro-1-benzothiophene-2-carboxylate (CAS: 25785-09-5): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound, bearing the CAS number 25785-09-5, is a heterocyclic compound of significant interest to the scientific and drug development communities. Its molecular architecture, featuring a benzothiophene core functionalized with both a nitro group and an ethyl ester, positions it as a versatile intermediate for chemical synthesis and a valuable scaffold in medicinal chemistry. The benzothiophene moiety is recognized as a "privileged structure," frequently found in biologically active molecules. This guide provides a comprehensive technical overview of its physicochemical properties, outlines a robust synthetic pathway, explores its chemical reactivity, and delves into its strategic applications, particularly in the realm of antibacterial drug discovery.

Physicochemical Properties and Characterization

The foundational step in utilizing any chemical entity is a thorough understanding of its physical and chemical characteristics. This compound is typically encountered as a white to light yellow solid.[1] Its identity and purity are confirmed through a suite of analytical techniques, with key properties summarized below.

| Property | Value | Source(s) |

| CAS Number | 25785-09-5 | [2][3][] |

| Molecular Formula | C₁₁H₉NO₄S | [3][] |

| Molecular Weight | 251.26 g/mol | [] |

| Appearance | White to light yellow solid | [1][5] |

| Melting Point | 164-165°C | [1][5] |

| Boiling Point | 402°C at 760 mmHg | [5] |

| Density | 1.401 g/cm³ | [6] |

Structural Characterization

Verifying the structural integrity of the compound is paramount. Standard analytical methods for this purpose include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzothiophene ring, as well as the characteristic quartet and triplet for the ethyl ester group.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, providing an exact mass that corresponds to its molecular formula, C₁₁H₉NO₄S.[6]

-

Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups. Characteristic absorption bands would be observed for the nitro group (NO₂), the ester carbonyl (C=O), and the aromatic C-H bonds.

Spectroscopic data for this compound are available through chemical suppliers and databases, allowing for direct comparison and verification.[7]

Caption: Chemical Structure of this compound.

Synthesis and Purification

While multiple routes to benzothiophenes exist, a common and effective strategy involves the cyclization of appropriately substituted precursors. A plausible and efficient synthesis for this compound can be conceptualized based on established methodologies for related structures.[8] The following workflow outlines a logical synthetic pathway.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on common organic synthesis techniques for analogous compounds.[9]

-

Reaction Setup: To a stirred solution of 2-chloro-5-nitrobenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 eq). The use of potassium carbonate provides the basic conditions necessary to deprotonate the thiol.

-

Nucleophilic Addition: Add ethyl thioglycolate (1.1 eq) dropwise to the mixture at room temperature. The thiolate anion generated in situ acts as a potent nucleophile.

-

Cyclization: Heat the reaction mixture to 80-100°C. This provides the thermal energy required to facilitate an intramolecular nucleophilic aromatic substitution, where the intermediate displaces the chloride, forming the thiophene ring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water. This step quenches the reaction and precipitates the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual solvent.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol. This process removes impurities, yielding the final product in high purity.

-

Validation: Dry the purified product under vacuum. Confirm its identity and purity by measuring its melting point and acquiring spectroscopic data (NMR, MS) to compare against reference standards.[5][7]

Chemical Reactivity and Strategic Applications in Drug Development

The true value of this compound lies in its potential as a versatile building block. Its functional groups—the nitro group and the ethyl ester—are key handles for subsequent chemical modifications.

Key Reactive Sites and Transformations

The compound serves as a launchpad for generating a diverse library of derivatives for biological screening. Two primary transformations are of high strategic importance:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This introduces a nucleophilic site, allowing for the formation of amides, sulfonamides, and other functionalities. The resulting Ethyl 5-amino-1-benzothiophene-2-carboxylate is a valuable intermediate in its own right.[10]

-

Hydrolysis of the Ethyl Ester: The ester can be hydrolyzed under basic conditions (e.g., NaOH) to yield the corresponding carboxylic acid, 5-nitro-1-benzothiophene-2-carboxylic acid.[11][12] This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HOBt) to generate a library of amide derivatives.

Caption: Key transformations for generating derivative libraries.

Application as an Antibacterial Prodrug Scaffold

A compelling application for this scaffold is in the development of novel antibacterial agents. Many nitro-heterocyclic compounds function as prodrugs that are selectively activated within bacterial cells.[13]

-

Mechanism of Action: The mechanism relies on the presence of bacterial nitroreductase enzymes, such as NfsA and NfsB in E. coli.[13][14] These enzymes are capable of reducing the nitro group of the compound. This reduction process generates highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, which can damage bacterial DNA, proteins, and other critical cellular components, leading to cell death.[13]

-

Selective Toxicity: This activation mechanism provides a degree of selective toxicity, as the necessary nitroreductases may be absent or have lower activity in mammalian cells. This targeted approach is a cornerstone of modern antibiotic development, aiming to minimize host toxicity while maximizing pathogen eradication. The benzothiophene core can be further modified to optimize potency, spectrum of activity, and pharmacokinetic properties.[14]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for user safety.

-

Hazard Classification: The compound is classified as an acute oral and inhalation toxicant (Category 4) and causes skin and serious eye irritation (Category 2/2A).[5] It may also cause respiratory irritation.[5]

-

Handling Precautions:

-

Storage: Store in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8°C.[5]

-

Stability: The compound is stable under recommended storage conditions but should be kept away from heat, flames, and strong oxidizing agents.[10]

-

Disposal: Dispose of surplus or non-recyclable material through a licensed disposal company in accordance with local and national regulations.[5]

Conclusion

This compound is more than a mere chemical entry in a catalog; it is a strategically important molecule for advancing drug discovery. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its reactive functional handles make it an ideal starting point for creating diverse molecular libraries. Its potential as a substrate for bacterial nitroreductases highlights a clear and rational path for its application in the development of next-generation narrow-spectrum antibacterial agents, addressing the critical global challenge of antibiotic resistance. For researchers and scientists in the pharmaceutical field, this compound represents a valuable tool for innovation.

References

- 1. 25785-09-5 CAS MSDS (5-NITRO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 5-NITRO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER | 25785-09-5 [chemicalbook.com]

- 3. Heterocycles with Sulphur (S) | CymitQuimica [cymitquimica.com]

- 5. aaronchem.com [aaronchem.com]

- 6. echemi.com [echemi.com]

- 7. 5-NITRO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER(25785-09-5) 1H NMR [m.chemicalbook.com]

- 8. Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement | Semantic Scholar [semanticscholar.org]

- 9. prepchem.com [prepchem.com]

- 10. CAS#:105191-14-8 | Ethyl 5-cyano-1-benzothiophene-2-carboxylate | Chemsrc [chemsrc.com]

- 11. 5-Nitro-1-benzothiophene-2-carboxylic acid | C9H5NO4S | CID 238939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of Ethyl 5-nitro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectral data for Ethyl 5-nitro-1-benzothiophene-2-carboxylate, a molecule of interest in medicinal chemistry and materials science. The following sections detail the structural elucidation of this compound through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices and the self-validating nature of the combined data are emphasized to ensure scientific integrity.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 25785-09-5) is a derivative of the benzothiophene heterocyclic system. The presence of a nitro group at the 5-position and an ethyl carboxylate group at the 2-position significantly influences its chemical reactivity and spectroscopic properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₄S | - |

| Molecular Weight | 251.26 g/mol | - |

| Melting Point | 167-168 °C | [1] |

| Appearance | Pale yellow solid | [1][2] |

Synthesis Pathway: A Mechanistic Overview

The synthesis of this compound is commonly achieved through the reaction of a suitably substituted fluoronitrobenzene with ethyl thioglycolate. This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.

A representative synthetic workflow is outlined below:

Caption: Synthetic route to this compound.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzothiophene core and the protons of the ethyl ester group.

Experimental Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.88 | d | 1H | H-4 |

| 8.32 | dd | 1H | H-6 |

| 8.15 | s | 1H | H-3 |

| 8.08 | d | 1H | H-7 |

| 4.39 | q | 2H | -OCH₂CH₃ |

| 1.35 | t | 3H | -OCH₂CH₃ |

Interpretation:

The downfield chemical shifts of the aromatic protons are indicative of the electron-withdrawing nature of the nitro group and the deshielding effect of the fused ring system. The characteristic quartet and triplet for the ethyl group are observed at 4.39 and 1.35 ppm, respectively.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule. The predicted ¹³C NMR spectrum of this compound will show signals for the nine carbons of the benzothiophene core and the two carbons of the ethyl group.

Predicted Chemical Shifts:

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | C=O |

| 148.0 | C-5 |

| 145.0 | C-7a |

| 140.0 | C-3a |

| 135.0 | C-2 |

| 128.0 | C-3 |

| 125.0 | C-7 |

| 121.0 | C-6 |

| 118.0 | C-4 |

| 62.0 | -OCH₂CH₃ |

| 14.5 | -OCH₂CH₃ |

Note: These are predicted values and may differ slightly from experimental results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a suitable technique.

Experimental Data:

-

Ionization Mode: Electrospray Ionization (ESI)

-

m/z: 252 [M+H]⁺ (Calculated for C₁₁H₁₀NO₄S⁺: 252.03)

A publication reports an ESI-MS-MS value of 249 (100% relative intensity).[1] This likely corresponds to a fragment ion, and further studies would be needed to elucidate the exact fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the ester carbonyl group, and the aromatic C-H and C=C bonds.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100 | Aromatic C-H stretch |

| ~1720 | C=O stretch (ester) |

| ~1600 | Aromatic C=C stretch |

| ~1520 & ~1340 | N-O stretch (nitro group) |

| ~1250 | C-O stretch (ester) |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Spectral width: 20 ppm

-

-

¹³C NMR Parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Spectral width: 240 ppm

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Infuse the sample solution into an ESI-MS system.

-

ESI-MS Parameters:

-

Ionization mode: Positive

-

Capillary voltage: 3.5 kV

-

Nebulizer pressure: 30 psi

-

Drying gas flow: 8 L/min

-

Drying gas temperature: 300 °C

-

-

Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500.

Infrared Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Acquire the IR spectrum using an FTIR spectrometer.

-

FTIR Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

-

Data Acquisition: Record the spectrum and label the major peaks.

Data Interpretation Workflow

The following diagram illustrates the logical flow for interpreting the combined spectral data to confirm the structure of this compound.

Caption: Workflow for structural confirmation using multimodal spectroscopy.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data provides a comprehensive and validated characterization of this compound. This guide serves as a technical resource for researchers, enabling a deeper understanding of its molecular structure and providing a basis for further studies in drug development and materials science.

References

An In-Depth Technical Guide to Ethyl 5-nitro-1-benzothiophene-2-carboxylate: Synthesis, Structural Elucidation, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-nitro-1-benzothiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide details a validated synthetic protocol, offers an in-depth analysis of its molecular structure through the interpretation of spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and explores its potential biological activities. This document serves as a crucial resource for researchers engaged in the synthesis and evaluation of novel benzothiophene-based compounds.

Introduction

Benzothiophene and its derivatives are a prominent class of sulfur-containing heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and functional materials.[1] The introduction of a nitro group onto the benzothiophene ring system can significantly modulate its electronic properties and biological activity, making nitrobenzothiophenes attractive targets for drug discovery and development.[2][3] this compound, in particular, represents a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the nitro group, a known pharmacophore and sometimes toxicophore, imparts unique characteristics to the molecule, influencing its reactivity and interactions with biological targets.[3] This guide aims to provide a detailed understanding of the synthesis, structural features, and potential utility of this specific compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a one-step process involving the displacement of a nitro group, as first described by Beck (1972).[1][4][5][6] This method provides a direct route to the benzothiophene-2-carboxylate ester scaffold.

Reaction Scheme

A plausible synthetic route, adapted from the principles of benzothiophene synthesis, is outlined below. This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular condensation.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

Ethyl 2-mercaptoacetate

-

2,4-Dinitrochlorobenzene

-

Sodium ethoxide (NaOEt) or other suitable base

-

Ethanol (absolute)

-

Hydrochloric acid (HCl)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-mercaptoacetate in absolute ethanol.

-

Base Addition: To the stirred solution, add a solution of sodium ethoxide in ethanol.

-

Addition of Nitroaromatic: Slowly add a solution of 2,4-dinitrochlorobenzene in ethanol to the reaction mixture. An exothermic reaction may be observed.

-

Reflux: After the initial reaction subsides, heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Acidification: Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield white to light yellow solid.[7]

Causality Behind Experimental Choices:

-

The use of a strong base like sodium ethoxide is crucial to deprotonate the thiol group of ethyl 2-mercaptoacetate, forming a potent nucleophile.

-

Ethanol is a suitable solvent as it readily dissolves the reactants and the base.

-

The reflux condition provides the necessary activation energy for the intramolecular cyclization, which involves the displacement of the ortho-nitro group.

-

Acidification during work-up protonates any remaining base and ensures the precipitation of the neutral organic product.

Structural Elucidation

The molecular structure of this compound is confirmed through a combination of spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₄S | [6] |

| Molecular Weight | 251.26 g/mol | [5] |

| Appearance | White to light yellow solid | [7] |

| Melting Point | 164-165 °C | [7] |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The expected signals for this compound are:

-

Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-).

-

Aromatic Protons: Signals in the aromatic region corresponding to the protons on the benzothiophene ring system. The nitro group's electron-withdrawing nature will influence the chemical shifts of these protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key expected signals include:

-

Carbonyl Carbon: A signal in the downfield region (typically 160-180 ppm) corresponding to the ester carbonyl group.

-

Aromatic Carbons: A series of signals in the aromatic region (110-160 ppm) for the carbons of the benzothiophene core. The carbons attached to the nitro group and sulfur atom will have distinct chemical shifts.

-

Ethyl Group Carbons: Two signals in the upfield region for the methylene and methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

Caption: Expected key IR absorption bands for the title compound.

Interpretation of Key Peaks:

-

~1720 cm⁻¹: A strong absorption band characteristic of the C=O stretching vibration of the ester functional group.

-

~1530 cm⁻¹ and ~1340 cm⁻¹: Two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively.

-

~3100-3000 cm⁻¹: Weak to medium bands associated with the C-H stretching of the aromatic ring.

-

~2980-2850 cm⁻¹: Bands corresponding to the C-H stretching of the ethyl group.

-

~1300-1000 cm⁻¹: C-O stretching vibration of the ester group.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A peak at m/z = 251, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the entire ester group. The nitro group can also be lost as NO₂ (m/z = 46).

Potential Applications and Biological Activity

Nitro-containing heterocyclic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[8][9] The nitro group can act as a bio-reductive functional group, which can be reduced within cells to generate reactive nitrogen species that can induce cellular damage.[3]

While specific biological studies on this compound are limited in the publicly available literature, related nitrobenzothiophene and nitrothiophene derivatives have shown promising results:

-

Antimicrobial Activity: Several studies have demonstrated the antibacterial and antifungal properties of nitrothiophene derivatives.[10][11][12][13] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall integrity.[9]

-

Anticancer Activity: The benzothiophene scaffold is present in several anticancer agents. The introduction of a nitro group can enhance the cytotoxic effects against various cancer cell lines. Some nitroaromatic compounds are known to be activated under hypoxic conditions, which are prevalent in solid tumors, making them potential candidates for targeted cancer therapy.

Further in-vitro and in-vivo studies are warranted to fully elucidate the pharmacological profile of this compound.

Conclusion

This compound is a valuable heterocyclic compound with a straightforward synthetic route. Its structure is well-defined by a combination of spectroscopic methods. The presence of the nitro group on the benzothiophene scaffold suggests a potential for interesting biological activities, particularly in the areas of antimicrobial and anticancer research. This technical guide provides a solid foundation for researchers to synthesize, characterize, and further investigate the potential applications of this and related compounds in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Nitro-1-benzothiophene-2-carboxylic acid | C9H5NO4S | CID 238939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Thiophenecarboxylic acid, 2-amino-5-nitro-, ethyl ester | C7H8N2O4S | CID 2737608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. 3-Ethyl-5-nitro-1-benzothiophene-2-carboxylic acid | C11H9NO4S | CID 160417775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-NITRO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER | 25785-09-5 [chemicalbook.com]

- 7. 25785-09-5 CAS MSDS (5-NITRO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijcrt.org [ijcrt.org]

- 12. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: A Technical Chronicle of Benzothiophene's Discovery and Synthetic Evolution

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals.

This in-depth technical guide navigates the rich history and discovery of benzothiophene derivatives, from their conceptual inception in the late 19th century to their contemporary prominence as a "privileged scaffold" in medicinal chemistry and materials science. We delve into the pioneering synthetic methodologies, the evolution of experimental strategies, and the causal factors that have cemented the benzothiophene core as a cornerstone of modern molecular design.

The Dawn of a Heterocycle: From Thiophene's Shadow to a Novel Scaffold

The story of benzothiophene is intrinsically linked to the discovery of its parent heterocycle, thiophene. In 1882, Viktor Meyer, through his meticulous investigation of coal tar-derived benzene, identified thiophene as a sulfur-containing impurity. This discovery opened a new chapter in heterocyclic chemistry, prompting further exploration into related fused-ring systems. While a specific, singular "discovery" of benzo[b]thiophene is not as dramatically chronicled as that of thiophene, its conceptualization and early syntheses emerged from the fertile ground of late 19th and early 20th-century organic chemistry.

Early investigations into sulfur-containing aromatic compounds laid the groundwork for the deliberate synthesis of thianaphthene, the historical name for benzo[b]thiophene. The fusion of a benzene ring with a thiophene ring to create benzothiophene was a logical progression in the systematic exploration of heterocyclic aromatic compounds.[1] This endeavor was driven by the desire to understand the influence of ring fusion on chemical properties and to create novel molecular frameworks.

The Pioneers of Synthesis: From Classical Methods to Modern Innovations

The synthetic journey toward benzothiophene and its derivatives has been one of continuous refinement and innovation. Early methods were often harsh and limited in scope, but they provided the foundational knowledge for the development of more sophisticated and versatile techniques.

Early Cyclization Strategies: The Foundational Pillars

One of the earliest and most straightforward conceptual approaches to constructing the benzothiophene core involves the intramolecular cyclization of appropriately substituted benzene derivatives. These foundational methods, while sometimes requiring forcing conditions, established the fundamental bond-forming strategies that are still echoed in modern synthesis.

Arylthioacetic acids, for instance, served as early precursors. Through cyclization in the presence of a dehydrating agent like acetic anhydride, 3-hydroxybenzo[b]thiophene could be formed, which upon subsequent dehydroxylation, yielded the parent benzothiophene.[2] Another classical approach involved the oxidative cyclization of α-mercaptocinnamic acid.[2]

Featured Protocol: A Classic Synthesis of 3-Hydroxybenzo[b]thiophene

This protocol outlines a classical approach to the synthesis of a key benzothiophene intermediate, 3-hydroxybenzo[b]thiophene, from thiophenol and chloroacetic acid.

Step 1: Synthesis of Phenylthioacetic Acid

-

In a round-bottom flask equipped with a reflux condenser, dissolve thiophenol and an equimolar amount of sodium hydroxide in ethanol.

-

To this solution, add an equimolar amount of chloroacetic acid.

-

Heat the mixture to reflux for 2-3 hours.

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the phenylthioacetic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry.

Step 2: Cyclization to 3-Hydroxybenzo[b]thiophene

-

In a clean, dry round-bottom flask, suspend the phenylthioacetic acid in acetic anhydride.

-

Heat the mixture to reflux for 1-2 hours.

-

Carefully quench the reaction by pouring the hot mixture into ice water.

-

The 3-hydroxybenzo[b]thiophene will precipitate. Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified product.

The Rise of Transition Metal Catalysis: A Paradigm Shift

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in benzothiophene synthesis with the advent of transition metal-catalyzed cross-coupling and cyclization reactions. These methods offered milder reaction conditions, greater functional group tolerance, and unprecedented control over regioselectivity.

Palladium-catalyzed reactions, in particular, have become a cornerstone of modern benzothiophene synthesis. For example, the reaction of an alkyne-substituted 2-bromobenzene with a sulfur source like sodium sulfide or potassium sulfide in the presence of a palladium catalyst provides a direct route to 2-substituted benzothiophenes.[3] Copper-catalyzed reactions have also proven highly effective. The thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide, facilitated by a copper(I) iodide (CuI) and 1,10-phenanthroline system, offers an efficient pathway to various 2-substituted benzo[b]thiophenes.[4]

More recently, rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur have emerged as a powerful tool for the regioselective synthesis of benzothiophene derivatives.[5] Gold-catalyzed carbothiolation reactions have also been developed for the atom-economical synthesis of 2,3-disubstituted benzothiophenes.[4]

Table 1: Evolution of Synthetic Methodologies for Benzothiophene Derivatives

| Methodology | Key Features | Typical Reagents | Era of Prominence |

| Classical Cyclizations | High temperatures, strong acids/bases, limited functional group tolerance. | Thiophenol derivatives, strong acids (PPA), dehydrating agents. | Early to Mid-20th Century |

| Transition Metal Catalysis | Milder conditions, high yields, excellent functional group tolerance, regioselectivity. | Palladium, copper, rhodium, gold catalysts; organometallic reagents. | Late 20th Century to Present |

| Photoredox Catalysis | Visible light-mediated, radical-based transformations. | Photoredox catalysts (e.g., Eosin Y), diazonium salts, alkynes. | 21st Century |

| Electrochemical Synthesis | Use of electric current to drive reactions, often avoiding harsh reagents. | Electrodes, supporting electrolytes, 2-alkynylthioanisoles. | 21st Century |

From Obscurity to Ubiquity: The Expanding Applications of Benzothiophene Derivatives

The journey of benzothiophene from a chemical curiosity to a "privileged scaffold" is a testament to its remarkable chemical and physical properties. Its rigid, planar structure and electron-rich nature make it an ideal building block for molecules designed to interact with biological targets and to function in electronic devices.

A Scaffold for Healing: Benzothiophenes in Medicinal Chemistry

The benzothiophene core is a prominent feature in a multitude of clinically approved drugs and investigational new drug candidates.[6] Its ability to serve as a bioisostere for other aromatic systems, such as naphthalene or indole, while imparting unique electronic and metabolic properties, has made it a favorite among medicinal chemists.

Notable examples of benzothiophene-containing drugs include:

-

Raloxifene: A selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.

-

Zileuton: A 5-lipoxygenase inhibitor used for the maintenance treatment of asthma.

-

Sertaconazole: An antifungal medication.[3]

-

Brexpiprazole: An atypical antipsychotic.

The diverse pharmacological activities of benzothiophene derivatives are extensive, encompassing anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system effects.[7]

Caption: A simplified timeline illustrating the progression from the discovery of thiophene to the development of modern benzothiophene-based drugs.

The Future is Bright: Benzothiophenes in Materials Science

Beyond the realm of medicine, benzothiophene derivatives are playing an increasingly important role in the development of advanced materials. Their inherent electronic properties, thermal stability, and amenability to functionalization make them prime candidates for applications in organic electronics.

Benzothiophene-based molecules are being investigated for use in:

-

Organic Light-Emitting Diodes (OLEDs): As components of the emissive layer or as host materials.

-

Organic Field-Effect Transistors (OFETs): As the semiconductor layer.

-

Organic Photovoltaics (OPVs): As electron-donating or electron-accepting materials.

The ability to tune the electronic properties of benzothiophene derivatives through synthetic modification allows for the rational design of materials with tailored performance characteristics for these and other cutting-edge applications.

Conclusion: A Scaffold of Enduring Significance

From its humble beginnings as a conceptual extension of thiophene chemistry, the benzothiophene scaffold has evolved into a cornerstone of modern organic synthesis and a key component in the development of life-saving medicines and innovative materials. The continuous evolution of synthetic methodologies has provided researchers with an ever-expanding toolbox to create novel benzothiophene derivatives with tailored properties. As our understanding of the intricate interplay between molecular structure and function deepens, the legacy of benzothiophene is certain to endure, paving the way for future discoveries that will shape the landscape of science and technology.

References

- 1. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 3. Benzothiophene - Wikipedia [en.wikipedia.org]

- 4. Benzothiophene synthesis [organic-chemistry.org]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. troindia.in [troindia.in]

- 7. Ludwig Gattermann [canov.jergym.cz]

An In-depth Technical Guide to the Chemical Stability of Ethyl 5-nitro-1-benzothiophene-2-carboxylate

This guide provides a comprehensive technical overview of the chemical stability of Ethyl 5-nitro-1-benzothiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic approach to evaluating the intrinsic stability of this molecule. By integrating established principles of physical organic chemistry with the practical framework of forced degradation studies, we will explore potential degradation pathways and establish a foundation for the development of stable formulations and robust analytical methods.

Introduction: The Significance of Stability in Drug Development

The chemical stability of an active pharmaceutical ingredient (API) or a critical intermediate like this compound is a cornerstone of drug development.[1][2] Understanding how a molecule behaves under various environmental stresses is paramount for ensuring its quality, safety, and efficacy throughout its shelf life.[3] Forced degradation studies, which involve subjecting the compound to conditions more severe than accelerated stability testing, are instrumental in identifying likely degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][4]

This compound incorporates several functional groups that can influence its stability. The benzothiophene core is a bicyclic aromatic system containing a sulfur heteroatom, which is generally quite stable but can be susceptible to oxidation.[5] The nitro group is a strong electron-withdrawing group that deactivates the benzene ring towards electrophilic attack but can be prone to reduction.[6][7][8] The ethyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions. This guide will systematically address the potential impact of these structural features on the molecule's overall stability.

Intrinsic Stability Profile: A Predictive Analysis

Before embarking on experimental studies, a predictive analysis of the molecule's potential liabilities can guide the experimental design.

-

Hydrolytic Stability: The presence of the ethyl ester group suggests a primary degradation pathway will be hydrolysis to the corresponding carboxylic acid, 5-nitro-1-benzothiophene-2-carboxylic acid. This reaction is expected to be catalyzed by both acid and base.

-

Oxidative Stability: The sulfide linkage within the benzothiophene ring is a potential site for oxidation, which could lead to the formation of a sulfoxide or sulfone. The electron-withdrawing nitro group may offer some protection against oxidation of the aromatic rings.[2]

-

Photostability: Nitroaromatic compounds are known to be photosensitive.[1][4] Irradiation with UV or visible light could potentially lead to the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, or it could induce other complex degradation pathways.

-

Thermal Stability: Benzothiophene derivatives are generally recognized for their thermal stability.[5] However, the presence of the nitro and ester functional groups may lower the overall thermal decomposition temperature compared to the parent heterocycle.

A Framework for Forced Degradation Studies

To experimentally determine the chemical stability of this compound, a systematic forced degradation study is essential.[3] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive decomposition.[3]

The following diagram outlines a comprehensive workflow for this investigation:

Caption: A typical workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A crucial prerequisite for any stability study is the development and validation of a stability-indicating analytical method. This method must be able to separate the parent compound from all potential degradation products and formulation excipients.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Protocol for HPLC Method Development:

-

Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase Selection: A gradient elution with a mixture of acetonitrile and water (or a suitable buffer) is recommended to ensure the separation of compounds with a range of polarities.

-

Detection Wavelength: The UV detector should be set at a wavelength where this compound and its likely degradants have significant absorbance (e.g., around 254 nm or the compound's λmax).

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Experimental Protocols for Forced Degradation

The following protocols are designed to systematically investigate the stability of this compound under various stress conditions.

3.2.1. Hydrolytic Degradation

-

Objective: To assess the susceptibility of the ethyl ester to hydrolysis.

-

Protocol:

-

Prepare three solutions of the compound in:

-

0.1 N Hydrochloric Acid (acidic condition)

-

0.1 N Sodium Hydroxide (basic condition)

-

Purified Water (neutral condition)

-

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) and withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by the validated stability-indicating HPLC method.

-

3.2.2. Oxidative Degradation

-

Objective: To evaluate the stability of the benzothiophene ring and other functional groups towards oxidation.

-

Protocol:

-

Prepare a solution of the compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% v/v) to initiate oxidation.

-

Keep the solution at room temperature and monitor the reaction over time by withdrawing aliquots at specified intervals.

-

Analyze the samples by HPLC.

-

3.2.3. Thermal Degradation

-

Objective: To determine the compound's stability at elevated temperatures.

-

Protocol:

-

Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 80 °C) for a specified period.

-

Solution State: Reflux a solution of the compound for a set duration.

-

At the end of the study period, dissolve the solid sample in a suitable solvent and analyze both solid and solution state samples by HPLC.

-

3.2.4. Photolytic Degradation

-

Objective: To assess the compound's sensitivity to light.

-

Protocol:

-

Expose a solution of the compound and a solid sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4]

-

A control sample should be protected from light.

-

Analyze the exposed and control samples by HPLC.

-

Data Interpretation and Degradation Pathway Elucidation

The data from the forced degradation studies should be compiled and analyzed to determine the rate and extent of degradation under each stress condition.

| Stress Condition | Expected Primary Degradation Product | Potential Secondary Degradants |

| Acidic Hydrolysis | 5-Nitro-1-benzothiophene-2-carboxylic acid | - |

| Basic Hydrolysis | 5-Nitro-1-benzothiophene-2-carboxylic acid | Potential for further degradation of the ring system under harsh basic conditions |

| Oxidation | This compound-1-oxide (sulfoxide) | This compound-1,1-dioxide (sulfone) |

| Photolysis | Ethyl 5-amino-1-benzothiophene-2-carboxylate | Nitroso and hydroxylamino intermediates |

| Thermal | Likely to be stable under moderate conditions; complex mixture at high temperatures | Decarboxylation or other fragmentation products |

The following diagram illustrates the potential primary degradation pathways:

Caption: Potential degradation pathways of the target molecule.

For the definitive identification of degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation are indispensable.

Conclusion and Recommendations

This technical guide has outlined a comprehensive strategy for assessing the chemical stability of this compound. By systematically applying forced degradation methodologies, researchers can gain a thorough understanding of the molecule's intrinsic stability, identify its degradation pathways, and develop robust, stability-indicating analytical methods.

Based on the chemical structure, the primary anticipated degradation pathways are hydrolysis of the ethyl ester and reduction of the nitro group under photolytic stress. The benzothiophene core is expected to be relatively stable, with the potential for oxidation at the sulfur atom under strong oxidizing conditions.

The insights gained from these studies are critical for making informed decisions during formulation development, establishing appropriate storage conditions, and defining the shelf-life of any drug product containing this intermediate or a related API.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmasm.com [pharmasm.com]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. medcraveonline.com [medcraveonline.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Potential of Nitrobenzothiophenes: From Antimicrobial Action to Anti-inflammatory and Anticancer Prospects

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of a nitro (NO₂) group onto this scaffold profoundly alters its electronic properties and steric profile, unlocking a diverse range of biological activities. This technical guide provides an in-depth analysis of the known and potential therapeutic applications of nitrobenzothiophene derivatives. We will explore the established antimicrobial and anti-inflammatory properties of these compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. Furthermore, this guide will examine the emerging, albeit less explored, potential of nitrobenzothiophenes as anticancer agents, drawing parallels from related scaffolds to propose future research directions. The content herein is designed to serve as a comprehensive resource, synthesizing field-proven insights with detailed methodologies to empower researchers in the ongoing quest for novel therapeutic agents.

Introduction: The Benzothiophene Scaffold and the Influence of the Nitro Group

The fusion of a benzene ring with a thiophene ring gives rise to benzothiophene, a bicyclic aromatic heterocycle that has proven to be a remarkably versatile scaffold in drug discovery. Its rigid, planar structure and the presence of a sulfur atom provide unique opportunities for molecular interactions with biological targets.

The strategic addition of a nitro group, a potent electron-withdrawing moiety, serves as a critical chemical modulator. The NO₂ group significantly impacts the molecule's reactivity and biological efficacy, often acting as both a pharmacophore and, potentially, a toxicophore.[1][2][3] Its influence stems from its ability to decrease electron density in the aromatic system, making the scaffold susceptible to nucleophilic attack, a key feature in some of its antimicrobial mechanisms.[4] Moreover, the nitro group's redox properties are central to its bioactivity, as intracellular reduction can generate reactive nitroso and hydroxylamine intermediates that exert cytotoxic effects on pathogens and potentially cancer cells.[5] This guide dissects the biological consequences of this potent chemical marriage.

Antimicrobial Activity of Nitrobenzothiophenes

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Nitroaromatic compounds, including nitrobenzothiophenes, have demonstrated significant potential in this arena.[2][5]

Mechanisms of Antimicrobial Action

The antimicrobial effects of nitrothiophenes are thought to proceed through multiple pathways, depending on the specific substitution pattern of the molecule.

-

Reductive Activation: A widely accepted model for nitroaromatic compounds involves intracellular enzymatic reduction of the nitro group.[5] This process, often occurring under the anaerobic or microaerophilic conditions found within certain bacteria, generates highly reactive radical species. These intermediates can induce cellular damage through covalent binding to DNA, leading to nuclear damage, or by generating oxidative stress, ultimately resulting in cell death.[5]

-

Nucleophilic Aromatic Substitution: For nitrothiophenes bearing a suitable leaving group (such as a halogen) at a key position, a direct chemical interaction is a proposed mechanism. Intracellular nucleophiles, like the thiol groups of cysteine residues in proteins, can attack the electron-deficient aromatic ring, displacing the leaving group and leading to irreversible covalent modification of essential biomolecules.[4][6]

-

Meisenheimer Complex Formation: In the absence of a leaving group, highly electron-deficient nitrothiophenes (e.g., 2,4-dinitrothiophene) are thought to act by forming stable, non-covalent intermediates known as Meisenheimer complexes with intracellular nucleophiles.[4][6] This sequestration of vital cellular components can disrupt critical metabolic processes.

Caption: Proposed antimicrobial mechanisms of nitrobenzothiophenes.

Structure-Activity Relationship (SAR) Insights

Studies have shown that the position of the nitro group significantly impacts antimicrobial potency. For instance, 5-nitrobenzothiophene generally exhibits greater activity than its 2- or 3-nitro counterparts against common bacterial strains.[1] The presence of multiple nitro groups or additional electron-withdrawing substituents, such as halogens, can further enhance this activity.[6]

| Compound | Position of Nitro Group(s) | Other Substituent | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | Reference |

| 2-Nitrobenzothiophene | 2 | None | >128 | 64 | [1] |

| 3-Nitrobenzothiophene | 3 | None | 64 | 32 | [1] |

| 5-Nitrobenzothiophene | 5 | None | 32 | 16 | [1] |

| 2-Chloro-3,5-dinitrothiophene | 3, 5 | 2-Chloro | Highly Active | Highly Active | [6] |

| 2-Bromo-3,5-dinitrothiophene | 3, 5 | 2-Bromo | Highly Active | Highly Active | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a self-validating system for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Studies on the biological activity of some nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Guided Synthesis of Ethyl 5-nitro-1-benzothiophene-2-carboxylate

Abstract

This document provides a detailed protocol and scientific background for the synthesis of Ethyl 5-nitro-1-benzothiophene-2-carboxylate, a key intermediate in medicinal chemistry and materials science. The described pathway proceeds from the readily available starting material, 2-fluoro-5-nitroacetophenone, via a base-mediated reaction with ethyl thioglycolate. This method leverages an initial Nucleophilic Aromatic Substitution (SNAr) followed by an intramolecular condensation reaction. We will elucidate the underlying reaction mechanism, provide a step-by-step experimental protocol, and discuss critical process parameters and troubleshooting strategies to ensure a robust and reproducible synthesis. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction & Scientific Rationale

Benzothiophene scaffolds are privileged structures in drug discovery, appearing in a wide range of pharmaceuticals including antidepressants and HIV-1 reverse transcriptase inhibitors.[1] The 5-nitro substitution on the benzothiophene ring serves as a versatile chemical handle for further functionalization, making the target molecule, this compound, a valuable building block.

The chosen synthetic strategy is a robust and efficient two-step, one-pot sequence. It circumvents the need for transition-metal catalysts by utilizing the inherent reactivity of the starting material.[2] The 2-fluoro-5-nitroacetophenone is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effects of the nitro group at the para position and the acetyl group at the ortho position relative to the fluorine atom. This activation facilitates the displacement of the fluoride ion by a sulfur nucleophile, in this case, the thiolate anion generated from ethyl thioglycolate. The subsequent intramolecular cyclization and dehydration is a type of condensation reaction that efficiently constructs the thiophene ring fused to the benzene core.

Reaction Mechanism and Pathway

The overall transformation can be understood as a sequence of two primary chemical events:

-

Nucleophilic Aromatic Substitution (SNAr): The base (potassium carbonate) deprotonates the thiol of ethyl thioglycolate to form a potent thiolate nucleophile. This thiolate attacks the electron-deficient carbon atom bearing the fluorine atom on the 2-fluoro-5-nitroacetophenone ring. The fluoride ion is subsequently eliminated, forming a thioether intermediate.

-

Intramolecular Aldol-Type Condensation & Dehydration: The base then abstracts a proton from the α-carbon of the thioether moiety (adjacent to the ester group), creating a carbanion. This carbanion undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the acetyl group. The resulting five-membered ring intermediate, an alkoxide, is protonated during workup to form a tertiary alcohol, which readily dehydrates under the reaction conditions (or upon gentle heating) to yield the final aromatic benzothiophene system.

A diagrammatic representation of this mechanism is provided below.

Caption: Figure 1: Reaction Mechanism.

Experimental Protocol